molecular formula C22H22FN9O3 B11587656 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11587656
M. Wt: 479.5 g/mol
InChI Key: QMLLFANDMCADHM-OPEKNORGSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including oxadiazole, triazole, and fluorophenyl moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring.

    Introduction of the triazole moiety: The triazole ring is typically introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Functionalization with the fluorophenyl group: The fluorophenyl group is introduced via nucleophilic substitution or other suitable reactions.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

    Condensation: Condensation reactions can be employed to form new bonds between different parts of the molecule.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

    1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in reactivity and applications.

    Triazole derivatives: Compounds with triazole rings exhibit diverse biological activities and can be used in various chemical reactions.

    Fluorophenyl compounds: The presence of the fluorophenyl group imparts unique properties, such as increased lipophilicity and metabolic stability.

The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of functional groups, which allows for a wide range of applications and reactivity.

Properties

Molecular Formula

C22H22FN9O3

Molecular Weight

479.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C22H22FN9O3/c1-31(2)12-18-19(26-30-32(18)21-20(24)28-35-29-21)22(33)27-25-11-14-5-9-17(10-6-14)34-13-15-3-7-16(23)8-4-15/h3-11H,12-13H2,1-2H3,(H2,24,28)(H,27,33)/b25-11+

InChI Key

QMLLFANDMCADHM-OPEKNORGSA-N

Isomeric SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F

Canonical SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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